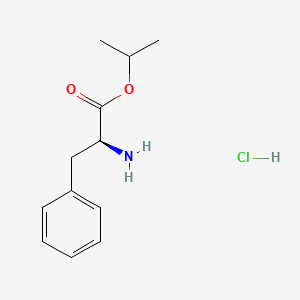

L-phenylalanine isopropyl ester hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Enzymatic Oligomerization

- Protease-catalyzed oligomerization of hydrophobic amino acid ethyl esters in water-miscible organic cosolvents, using L-phenylalanine as a model system, highlights the importance of water-miscible cosolvents in transforming reactions from heterogeneous to homogeneous conditions. This is a potent medium engineering tool for protease-catalyzed oligopeptide synthesis (Viswanathan et al., 2010).

Stereoselective Nonenzymatic Transfer

- Stereoselective, nonenzymatic, intramolecular transfer of amino acids research shows that transfer of phenylalanine from the adenylate anhydride to ester occurs efficiently for the L isomer, suggesting a basis for the biological preference for L-amino acids (Wickramasinghe et al., 1991).

Molecular Recognition in Extraction and Transport

- Hemicucurbiturils as receptors in the extraction and transport of amino acids, including L-phenylalanine methyl ester hydrochloride, demonstrates good affinity of receptors towards hydrophobic amino acids in liquid-liquid extraction and active transport assisted by pH gradient (Cucolea et al., 2016).

Improving L-Phenylalanine Production

- Improving the production of L-Phenylalanine by identifying key enzymes in vitro has led to an increased yield of phenylalanine, showing the potential for enhancing the efficiency of its biosynthesis (Ding et al., 2016).

Hydrogel Formation

- Facile synthesis of agarose-L-phenylalanine ester hydrogels suggests potential applications in microbiology, biomedical, and pharmaceutical fields due to their stability in various pH media and comparable gelling characteristics with agarose (Mehta et al., 2011).

Corrosion Inhibition

- L-Phenylalanine methyl ester hydrochloride as a corrosion inhibitor for mild steel in hydrochloric acid solution has been investigated, showing good inhibitory efficiency for corrosion, potentially useful in material science (Mobin et al., 2016).

Optical Resolution in Chemical Synthesis

- Novel optical resolution of Phenylalanine racemate utilizing enzyme reaction and membrane extraction demonstrates the potential for selective and efficient separation processes in chemical synthesis (Abe et al., 1997).

Wirkmechanismus

Target of Action

It is known that l-phenylalanine, a component of this compound, plays a crucial role in the synthesis of neurotransmitters norepinephrine and dopamine .

Mode of Action

Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .

Biochemical Pathways

L-phenylalanine is involved in several biochemical pathways. It is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . It is also a precursor of Tyrosine, which leads to the formation of adrenaline. Adrenaline is then converted into a brain chemical utilized to produce noradrenaline responsible for promoting mental alertness and memory, and for the elevation of mood and for the suppression of appetite .

Pharmacokinetics

It is known that l-phenylalanine is an essential amino acid that is absorbed and utilized by the body .

Result of Action

L-phenylalanine is known to play a crucial role in the production of neurotransmitters, which can influence mood and cognitive functions .

Action Environment

The action, efficacy, and stability of L-phenylalanine isopropyl ester hydrochloride can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and other conditions can affect its stability and activity . .

Biochemische Analyse

Biochemical Properties

L-phenylalanine isopropyl ester hydrochloride, like its parent compound L-phenylalanine, is expected to interact with a variety of enzymes, proteins, and other biomolecules. L-phenylalanine is known to be a precursor for tyrosine, a critical component in the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine . Therefore, it’s plausible that this compound may also interact with the same or similar biochemical pathways .

Cellular Effects

The effects of this compound on cells and cellular processes are not well-studied. Given its structural similarity to L-phenylalanine, it may influence cell function in similar ways. For instance, L-phenylalanine is known to play a role in promoting mental alertness, memory, mood elevation, and appetite suppression

Molecular Mechanism

L-phenylalanine is known to act as an antagonist at the glycine binding site of NMDA receptor and at the glutamate binding site of AMPA receptor . It’s possible that this compound may have similar interactions at the molecular level.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Studies on L-phenylalanine production in E. coli have shown changes in metabolic activities during the fermentation process . Similar studies could be conducted with this compound to understand its stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. Studies have suggested that L-phenylalanine can improve walking disabilities, rigidity, speech difficulties, and depression caused by Parkinson’s disease in animal models

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as L-phenylalanine. L-phenylalanine is known to be part of the shikimate and L-phenylalanine branch pathways, which are critical for the production of aromatic compounds .

Transport and Distribution

L-phenylalanine is known to be transported by L-type amino acid transporter 1 (LAT1), which is responsible for transporting large neutral amino acids . It’s possible that this compound may be transported and distributed in a similar manner.

Eigenschaften

IUPAC Name |

propan-2-yl (2S)-2-amino-3-phenylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-9(2)15-12(14)11(13)8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3;1H/t11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNCNDSZTRKDQH-MERQFXBCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(CC1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@H](CC1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1-[(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2964107.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2964109.png)

![2-Bromo-5-methylbenzo[d]thiazole](/img/structure/B2964111.png)

![4-(2-(2-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2964112.png)

![5-[4-(Diethylamino)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2964114.png)

![2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2964115.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2964121.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2964122.png)